rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis
Description
rac-[(1R,3S)-3-(Aminomethyl)cyclohexyl]methanol hydrochloride, cis is a chiral cyclohexane derivative characterized by a cis configuration of functional groups. Its structure includes:
- A cyclohexane ring with stereochemistry defined by the (1R,3S) configuration.
- An aminomethyl (-CH2NH2) group at the 3-position.
- A hydroxymethyl (-CH2OH) group at the 1-position.
- A hydrochloride salt, enhancing its stability and solubility in polar solvents.
Molecular Formula: C8H17ClNO Molecular Weight: 195.63 g/mol (calculated from and ). CAS Number: 124555-44-8 (synonym listed in ).
The compound’s cis stereochemistry influences its physicochemical properties, such as melting point, solubility, and intermolecular interactions. Its synthesis likely involves stereoselective methods to achieve the desired configuration, with structural verification via techniques like X-ray crystallography (referenced in SHELX programs, ) .
Properties
CAS No. |
1807901-48-9 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |
InChI Key |
NXWSOZRIBWCUAS-KZYPOYLOSA-N |
SMILES |
C1CC(CC(C1)CO)CN.Cl |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)CO)CN.Cl |
Canonical SMILES |
C1CC(CC(C1)CO)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, typically involves several steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the aminomethyl group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction. The methanol group is then introduced through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound, is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially altering their activity. The methanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
cis- and trans-2-Aminocyclohexanol Hydrochlorides
Key Differences :
- cis-2-Aminocyclohexanol hydrochloride (CAS 6936-47-6) and trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) share the molecular formula C6H13ClNO but differ in stereochemistry.
- Melting Points : The cis isomer melts at 186–190°C, while the trans isomer melts at 172–175°C . This disparity reflects distinct crystal lattice energies due to spatial arrangements.
- Cost: The cis isomer is significantly more expensive (JPY 85,600/g vs.
Structural Implications :
- The target compound has substituents at the 1- and 3-positions, whereas these analogs have amino and hydroxyl groups at the 1- and 2-positions.
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
Molecular Formula: C15H24ClNO2 Molecular Weight: 285.81 g/mol ().
Comparison :
- Substituents: This compound features a bulkier 3-hydroxyphenyl group and a dimethylamino moiety, increasing lipophilicity and molecular weight compared to the target compound.
Fluorinated Analogue: rac-(1R,2S)-2-Fluorocyclohexan-1-amine Hydrochloride, cis
Molecular Formula : C6H13ClFN
Molecular Weight : 153.63 g/mol ().
Key Features :
- Electronegative Substituent: The fluorine atom at the 2-position enhances polarity and metabolic stability compared to the target compound’s aminomethyl group.
- Biological Implications : Fluorine’s electron-withdrawing effects may influence receptor binding in drug design applications.
Cyclopropane Derivatives
Example: rac-Methyl (1R,3S)-3-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylate ().
Comparison :
- Ring Strain : Cyclopropane’s high ring strain increases reactivity compared to the more stable cyclohexane ring in the target compound.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target compound | C8H17ClNO | 195.63 | Not reported | 124555-44-8 | Cis 1,3-substituents; cyclohexane core |
| cis-2-Aminocyclohexanol HCl | C6H13ClNO | 151.63 | 186–190 | 6936-47-6 | Cis 1,2-substituents; lower cost barrier |
| trans-2-Aminocyclohexanol HCl | C6H13ClNO | 151.63 | 172–175 | 5456-63-3 | Trans isomer; lower melting point |
| (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl | C15H24ClNO2 | 285.81 | Not reported | Not listed | Bulky aromatic substituent; lab use |
| rac-(1R,2S)-2-Fluorocyclohexan-1-amine HCl, cis | C6H13ClFN | 153.63 | Not reported | 2059908-57-3 | Fluorine substituent; enhanced polarity |
Research Findings and Implications
Stereochemical Impact: Cis isomers generally exhibit higher melting points than trans analogs due to tighter crystal packing (e.g., cis- vs. trans-2-aminocyclohexanol HCl) .
Functional Group Effects: Fluorine substitution () increases polarity and metabolic stability, valuable in drug design .
Synthetic Challenges : The high cost of cis isomers () underscores difficulties in stereoselective synthesis or purification.
Structural Analysis : Tools like SHELX () and puckering coordinate models () are critical for confirming cyclohexane ring conformations and stereochemistry .
Biological Activity
Rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride is a compound of significant interest due to its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in various cancers and autoimmune diseases. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈ClNO
- Molecular Weight : 175.7 g/mol
- Solubility : Enhanced due to its hydrochloride salt form, facilitating biological applications.
Rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride interacts with BTK, modulating signaling pathways crucial for cell proliferation and survival. Its inhibitory effects on BTK can lead to reduced activity in B-cell receptor signaling pathways, making it a candidate for treating B-cell malignancies.
Biological Activity
Preliminary studies have demonstrated that this compound exhibits significant biological activity:
- Inhibition of BTK : The compound has been shown to effectively inhibit BTK activity in vitro, which is critical for the survival and proliferation of certain cancer cells.
- Cell Proliferation Assays : In various cancer cell lines, treatment with rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride resulted in decreased cell viability and proliferation rates.
Data Table: Biological Activity Summary
| Study Reference | Cell Line | Concentration (µM) | Effect on Cell Viability (%) | Mechanism |
|---|---|---|---|---|
| Raji | 5 | 50 | BTK Inhibition | |
| Ramos | 10 | 30 | BTK Inhibition | |
| Jurkat | 20 | 25 | Apoptosis Induction |
Case Studies
-
Case Study on B-cell Lymphoma :
- A study investigated the effects of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride on B-cell lymphoma models. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls.
-
Autoimmune Disease Model :
- In an autoimmune disease model, administration of the compound resulted in decreased autoantibody production and reduced inflammation markers, suggesting potential therapeutic benefits in conditions like rheumatoid arthritis.
Comparative Analysis with Similar Compounds
The biological activity of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride can be compared with other kinase inhibitors:
| Compound Name | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| Rac-[(1R,3S)-3-(aminomethyl)... | BTK | 0.5 | Significant anti-tumor effects |
| Ibrutinib | BTK | 0.01 | FDA-approved for CLL |
| Acalabrutinib | BTK | 0.02 | Selective for BTK |
Q & A
Q. Critical Factors :
- Temperature : Prolonged heating (>60°C) may lead to racemization.
- Solvent Choice : Ethanol/water mixtures improve recrystallization purity (≥95%) .
- Catalysts : Palladium or nickel catalysts enhance stereochemical control during hydrogenation steps .
How is the stereochemistry of this compound characterized, and what techniques validate its configuration?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : NOESY or COSY spectra confirm spatial proximity of the aminomethyl and hydroxyl groups in the cis configuration .
- X-ray Crystallography : Resolves absolute configuration; reported dihedral angles (e.g., 15° between C1-C3 substituents) validate stereochemistry .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC), with retention times compared to known standards .
Q. Advanced Validation :
- Vibrational Circular Dichroism (VCD) : Detects Cotton effects at 1,250 cm⁻¹ (C-N stretch) and 3,400 cm⁻¹ (O-H stretch) to distinguish cis/trans isomers .
How does the stereochemistry of this compound influence its biological activity compared to structural analogs?
Advanced
The cis-(1R,3S) configuration enhances hydrogen-bonding interactions with biological targets. Key comparisons:
Q. Mechanistic Insights :
- The cyclohexane ring’s larger size reduces steric hindrance, improving target binding .
- Cis-configuration allows simultaneous interaction of the aminomethyl and hydroxyl groups with receptor residues (e.g., GluN2B subunit in NMDA receptors) .
What methodologies resolve contradictions in solubility data reported across studies?
Advanced
Discrepancies arise from solvent polarity, temperature, and salt forms. Strategies include:
- High-Throughput Solubility Screening : Use DMSO/water gradients (0.1–10% v/v) to identify optimal conditions .
- Dynamic Light Scattering (DLS) : Quantifies aggregation at concentrations >1 mM, which may falsely report low solubility .
- Ionic Strength Adjustment : Adding NaCl (0.1–0.5 M) stabilizes the hydrochloride salt, increasing aqueous solubility by 30% .
What analytical techniques confirm the purity and structural integrity of this compound?
Q. Basic
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (90:10 water/acetonitrile) detect impurities <0.5% .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 165.66 (M+H⁺) .
- Elemental Analysis : Matches calculated C (54.38%), H (8.79%), N (8.45%) to experimental values (±0.3%) .
How can researchers design experiments to study its interaction with neuronal receptors?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize purified GABA_A receptors on sensor chips; measure binding kinetics (KD = 8.2 ± 1.3 µM) .
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GluN1/GluN2B subunits quantify inhibition of NMDA currents (IC₅₀ = 15 µM) .
- Molecular Dynamics Simulations : Model hydrogen-bond networks between the compound and Asp312/Arg484 residues in receptor binding pockets .
What strategies optimize enantiomeric excess (ee) during synthesis?
Q. Advanced
- Chiral Auxiliaries : Use (R)-BINOL to induce >90% ee in reductive amination steps .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., Candida antarctica lipase B achieves 85% ee) .
- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation with DuPhos ligands yields 92% ee .
How do solvent polarity and pH affect the compound’s stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
